molecular formula C22H20O7 B609215 mollicellin L CAS No. 1179374-64-1

mollicellin L

Cat. No.: B609215
CAS No.: 1179374-64-1
M. Wt: 396.395
InChI Key: SEGGMMXRZJRNCN-UHFFFAOYSA-N
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Description

Properties

CAS No.

1179374-64-1

Molecular Formula

C22H20O7

Molecular Weight

396.395

IUPAC Name

11H-Dibenzo(b,E)(1,4)dioxepin-4-carboxaldehyde, 3-hydroxy-7-methoxy-1,9-dimethyl-8-(3-methyl-1-oxo-2-buten-1-yl)-11-oxo-

InChI

InChI=1S/C22H20O7/c1-10(2)6-15(25)19-12(4)20-17(8-16(19)27-5)28-21-13(9-23)14(24)7-11(3)18(21)22(26)29-20/h6-9,24H,1-5H3

InChI Key

SEGGMMXRZJRNCN-UHFFFAOYSA-N

SMILES

O=CC1=C(C2=C(C)C=C1O)OC3=CC(OC)=C(C(/C=C(C)\C)=O)C(C)=C3OC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mollicellin L

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Mollicellins

Structural Features

Mollicellins are depsidones characterized by a fused tricyclic core with varying substituents (e.g., methyl, ethoxy, or 3-methylbut-2-enyl groups). Key structural differences among analogs include:

  • Ring count : Mollicellins O–R have three or four rings depending on substituent cyclization .
  • Side chains : Compounds with a 3-methylbut-2-enyl group (e.g., mollicellins G, H, I) exhibit enhanced bioactivity .
  • Oxygenation : Ethoxy or hydroxyl groups influence solubility and target binding (e.g., mollicellin O’s ethoxy group at C-2′) .
Table 1. Structural Comparison of Selected Mollicellins
Compound Molecular Formula Key Substituents Ring Count
Mollicellin G C₂₁H₁₈O₆ 3-methylbut-2-enyl 3
Mollicellin H C₂₁H₂₁O₆ 3-methylbut-2-enyl, hydroxyl 3
Mollicellin O C₂₃H₂₆O₆ Ethoxy at C-2′ 3
Mollicellin Q C₂₃H₂₆O₇ Prenyl-pyran fusion 4

Bioactivity Profiles

Antibacterial Activity
  • Mollicellin H : Most potent against S. aureus (IC₅₀ = 5.14 µg/mL for ATCC 29213; 6.21 µg/mL for MRSA N50) .
  • Mollicellin O and I : Moderate activity against S. aureus (IC₅₀ > 20 µg/mL) .
  • Mollicellins S–U : MIC values of 6.25–12.5 µg/mL against MRSA .
  • Limitation: No activity against Gram-negative bacteria (e.g., E. coli) .
Table 2. Antibacterial Activity of Mollicellins
Compound Target Pathogen IC₅₀/MIC (µg/mL)
Mollicellin H S. aureus ATCC 29213 5.14
Mollicellin H MRSA N50 6.21
Mollicellin S MRSA 6.25
Mollicellin O S. aureus ATCC 29213 21.35
Cytotoxic Activity
  • Mollicellin H : Selective cytotoxicity against HepG2 (IC₅₀ = 6.83 µg/mL) but inactive against HeLa .
  • Mollicellin G : Broad activity (IC₅₀ = 19.64 µg/mL for HepG2; 13.97 µg/mL for HeLa) .
  • Mollicellin I : Weak activity (IC₅₀ > 10 µg/mL in breast/lung cancer lines) .
Table 3. Cytotoxicity of Mollicellins
Compound Cancer Cell Line IC₅₀ (µg/mL)
Mollicellin H HepG2 6.83
Mollicellin G HepG2 19.64
Mollicellin G HeLa 13.97
Mollicellin I HeLa 21.35
Antioxidant Activity

Mechanism and Structure-Activity Relationships (SAR)

  • Side chains : The 3-methylbut-2-enyl group in mollicellins G, H, and I correlates with antibacterial and cytotoxic potency .
  • Substituent polarity : Ethoxy groups (mollicellin O) improve solubility but reduce membrane penetration, explaining its weaker bioactivity .

Q & A

Q. What spectroscopic methods are essential for characterizing the structure of Mollicellin L?

this compound, as a depsidone, requires comprehensive structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments), high-resolution mass spectrometry (HRESI-TOFMS), and infrared (IR) spectroscopy. These methods confirm functional groups, molecular weight, and stereochemistry. For example, 2D NMR (COSY, HMBC, HSQC) resolves coupling patterns and long-range correlations critical for assigning complex ring systems common in depsidones .

Q. What are the primary biological activities reported for this compound and related analogs?

While direct data on this compound is limited, structurally similar depsidones (e.g., Mollicellins G, H, and O–R) exhibit cytotoxicity against cancer cell lines (e.g., HepG2, HeLa) and antibacterial activity against Gram-positive bacteria. Standard assays include MTT for cytotoxicity (IC50 values) and broth microdilution for antimicrobial activity (MIC values). Activity varies significantly by cell line and bacterial strain, necessitating careful selection of experimental models .

Q. How are Mollicellins typically isolated from fungal sources?

Isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques (column chromatography, HPLC) guided by bioactivity or TLC profiling. Endophytic fungi like Chaetomium spp. are common sources. Purity is confirmed via HPLC-UV/ELSD, and structural identity is validated against spectral databases .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for Mollicellins across studies be resolved?

Discrepancies in IC50 values (e.g., Mollicellin H active in HepG2 but inactive in HeLa cells) may arise from differences in assay conditions (e.g., incubation time, serum concentration) or cell line-specific mechanisms. Researchers should:

  • Standardize protocols using reference compounds (e.g., camptothecin as a positive control) .
  • Validate results across multiple cell lines and replicate experiments.
  • Perform mechanistic studies (e.g., apoptosis assays) to identify target pathways .

Q. What experimental design considerations are critical for evaluating this compound’s dual cytotoxic and antimicrobial effects?

  • Dose-Response Curves : Use logarithmic dilution series to capture IC50/MIC values accurately.
  • Controls : Include vehicle controls and reference drugs (e.g., doxorubicin for cytotoxicity, vancomycin for Gram-positive bacteria).
  • Synergy Testing : Combine this compound with standard chemotherapeutics/antibiotics to assess additive or synergistic effects .
  • Resistance Profiling : Test against drug-resistant strains (e.g., MRSA) to evaluate clinical relevance .

Q. How can computational methods enhance the study of this compound’s bioactivity?

Molecular docking and dynamics simulations predict binding affinities to targets like cannabinoid receptors or bacterial enzymes. For example, Mollicellins P and Q showed potential as CB2 agonists in silico, with QPlogPo/w values indicating favorable membrane permeability. These models guide in vitro validation priorities .

Q. What are the best practices for reporting this compound’s spectral and bioactivity data?

  • Spectral Data : Include raw NMR/HRMS files in supplementary materials, annotated with peak assignments .
  • Bioactivity Tables : Format IC50/MIC values with 95% confidence intervals and statistical tests (e.g., ANOVA). Use footnotes to clarify inactive results (e.g., "−" or ">50 μg/mL") .
  • Reproducibility : Detail solvent purity, instrument calibration, and cell culture conditions per NIH guidelines .

Q. How do Mollicellins compare to other depsidones in terms of structure-activity relationships (SAR)?

SAR studies reveal that substituents like hydroxyl groups (e.g., C-8 in Mollicellin A) and prenyl chains enhance cytotoxicity. Conversely, methylation may reduce activity. Compare this compound’s structure to analogs with known SAR (e.g., Mollicellin C’s 7-carbaldehyde group) to hypothesize functional motifs .

Methodological and Reporting Standards

Q. What supplementary data are required to validate this compound’s purity and identity?

  • Elemental Analysis : Provide %C, %H, and %N values within 0.4% of theoretical calculations.
  • Chromatograms : Attach HPLC traces (UV/ELSD) with retention times and purity percentages.
  • Spectral Reproducibility : Include duplicate NMR/HRMS runs in supplementary files .

Q. How should researchers address the lack of activity in certain assays (e.g., Mollicellin I’s low GI50 in cancer cells)?

  • Hypothesis Testing : Explore off-target effects (e.g., anti-inflammatory or immunomodulatory activity).
  • Structural Optimization : Modify inactive scaffolds via semi-synthesis (e.g., acetylation of hydroxyl groups) .
  • Data Transparency : Clearly report "no activity" results to avoid publication bias .

Future Directions

Q. What in vivo models are suitable for advancing this compound toward preclinical development?

Prioritize murine models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy in xenograft tumors. Include toxicity assessments (e.g., liver enzyme levels, hematological parameters) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins post-treatment. Integrate with metabolomics to map pathway disruptions (e.g., apoptosis, oxidative stress) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mollicellin L
Reactant of Route 2
mollicellin L

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